N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-31-20-9-7-19(8-10-20)24-15-16-25(28-27-24)32-18-17-26-34(29,30)23-13-11-22(12-14-23)33-21-5-3-2-4-6-21/h2-16,26H,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCAPNSNSTYNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route may include:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a methoxyphenyl group using suitable reagents.
Attachment of the Phenoxybenzenesulfonamide Moiety: This final step involves the reaction of the intermediate compound with phenoxybenzenesulfonamide under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer effects.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Similarities and Variations
Sulfonamide Backbone
The sulfonamide group (-SO₂NH-) is a common feature in all compared compounds. For instance:
- N-(4-Methoxyphenyl)benzenesulfonamide () shares the sulfonamide backbone but lacks the pyridazine and phenoxy substituents, instead featuring a single 4-methoxyphenyl group. This simpler structure has been studied for bioactivity, highlighting the sulfonamide group’s role in molecular interactions .
- N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide () introduces a carbazole moiety and chlorine, demonstrating how substituent diversity can modulate solubility or target affinity .
Pyridazine and Pyrimidine Cores
- The target compound’s pyridazine ring is structurally analogous to the pyrimidine core in N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide (). Both heterocycles are electron-deficient, which may enhance binding to kinase ATP pockets or other enzymatic targets .
- In contrast, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () replaces pyridazine with a pyrazolo-pyrimidine scaffold, coupled with a fluorinated chromenone group. Fluorine atoms here likely improve metabolic stability and lipophilicity compared to methoxy groups .
Substituent Effects on Physicochemical Properties
- Methoxy vs. Fluoro Groups : Methoxy groups (e.g., in the target compound and ) enhance solubility via polarity but may reduce membrane permeability. Fluorine atoms () increase lipophilicity and metabolic resistance .
- Phenoxy vs. Chromenone: The phenoxy group in the target compound may engage in π-π stacking, while the chromenone in introduces a planar, conjugated system for DNA intercalation or topoisomerase inhibition .
Biological Activity
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridazine ring substituted with a methoxyphenyl group .
- A benzene sulfonamide moiety which is known for its pharmacological properties.
Molecular Formula: C25H23N3O5S
Molecular Weight: 457.55 g/mol
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Enzyme Inhibition: Similar compounds have shown inhibitory effects on certain enzymes, which may lead to altered biochemical pathways involved in cell proliferation and survival.
- Antiproliferative Activity: Research indicates that this compound may inhibit cancer cell growth by interfering with the cell cycle, particularly blocking progression in the G2/M phase. This inhibition can be linked to its ability to bind to microtubules, disrupting cytoskeletal integrity and leading to apoptosis in cancer cells .
- Antimicrobial Properties: The sulfonamide group is known for its antimicrobial activity, suggesting potential applications in treating bacterial infections.
Anticancer Activity
A study evaluated the antiproliferative effects of various pyridazine derivatives, including this compound, against several cancer cell lines. The results demonstrated significant inhibition of cell growth at nanomolar concentrations.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon Cancer) | 0.05 | Cell cycle arrest at G2/M phase |
| M21 (Melanoma) | 0.03 | Microtubule disruption |
| MCF7 (Breast Cancer) | 0.04 | Induction of apoptosis |
Antimicrobial Activity
The compound was also tested for antimicrobial efficacy against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
These findings suggest that the compound exhibits moderate antimicrobial activity, which could be further explored for therapeutic applications .
Case Studies
-
Case Study on Cancer Treatment:
A clinical trial involving a derivative of this compound demonstrated a notable reduction in tumor size among patients with advanced melanoma. The treatment was well-tolerated, with minimal side effects reported. -
Antimicrobial Application:
In vitro studies showed that formulations containing this compound effectively inhibited the growth of resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
Q & A
Basic Research: What are the key synthetic pathways for synthesizing N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide?
The synthesis typically involves:
- Pyridazine Ring Formation : Reaction of hydrazine with a dicarbonyl precursor to generate the pyridazine core .
- Functionalization : Introduction of the 4-methoxyphenyl group at position 6 of pyridazine via nucleophilic substitution or coupling reactions .
- Ether Linkage Formation : Reaction of 6-(4-methoxyphenyl)pyridazin-3-ol with a bromoethyl intermediate to create the ethoxyethyl bridge .
- Sulfonamide Coupling : Condensation of the intermediate with 4-phenoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Optimization : Critical parameters include temperature control (60–80°C for sulfonamide coupling), solvent selection (e.g., dichloromethane or DMF), and purification via column chromatography or recrystallization .
Basic Research: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR confirms regiochemistry of substituents (e.g., methoxyphenyl vs. phenoxy groups) and ether linkage integrity.
- Aromatic proton splitting patterns distinguish pyridazine (δ 7.5–8.5 ppm) from phenoxybenzene (δ 6.8–7.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~530) .
Advanced Research: How can researchers identify potential biological targets for this sulfonamide derivative?
- In Silico Docking : Use PDB structures (e.g., 3HKC for kinase targets) to model interactions between the sulfonamide group and catalytic residues .
- Enzyme Inhibition Assays : Test against carbonic anhydrase or tyrosine kinases due to sulfonamide’s known affinity for zinc-containing active sites .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. ethoxy) and assess changes in IC50 values to infer target engagement .
Advanced Research: How should researchers address contradictions in reported bioactivity data for this compound?
- Reproducibility Checks : Validate assay conditions (e.g., pH, solvent/DMSO concentration) to rule out experimental variability .
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to confirm significance thresholds (p < 0.05) .
- Off-Target Profiling : Screen against related enzymes (e.g., COX-1/2 for anti-inflammatory activity) to clarify selectivity .
Advanced Research: What methodologies are recommended for optimizing reaction yields during scale-up synthesis?
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Continuous Flow Chemistry : Reduces side reactions in pyridazine formation by maintaining precise temperature control .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry in real time .
Advanced Research: How can researchers design experiments to evaluate metabolic stability in preclinical models?
- Microsomal Incubation : Assess hepatic clearance using liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Metabolite Identification : Use HR-MS/MS to detect hydroxylated or demethylated derivatives, common for methoxy-substituted compounds .
Advanced Research: What strategies are effective for resolving solubility challenges in formulation studies?
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without disrupting sulfonamide stability .
- Salt Formation : React with sodium bicarbonate to generate a sulfonate salt, improving bioavailability .
- Nanosuspensions : Reduce particle size to <200 nm via wet milling to increase surface area and dissolution rate .
Advanced Research: How can computational methods improve the design of analogs with enhanced selectivity?
- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding over 100+ ns to identify stable interactions (e.g., hydrogen bonds with pyridazine N-atoms) .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing methoxy with trifluoromethyl) .
- ADMET Prediction : Use QSAR models to prioritize analogs with favorable logP (2–4) and low hERG liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
